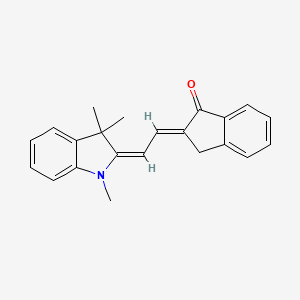

(E)-2-(2-((E)-1,3,3-trimethylindolin-2-ylidene)ethylidene)-2,3-dihydro-1H-inden-1-one

Description

The compound (E)-2-(2-((E)-1,3,3-trimethylindolin-2-ylidene)ethylidene)-2,3-dihydro-1H-inden-1-one is a conjugated indenone derivative featuring two E-configured double bonds. Its structure integrates a 1,3,3-trimethylindolin-2-ylidene moiety linked via an ethylidene bridge to an indenone core. This extended π-conjugation system confers unique electronic properties, making it relevant in photonic applications such as holographic recording media and organic optoelectronics . The compound’s absorption maxima in the visible range (e.g., ~532 nm) aligns with its utility in light-sensitive applications, where efficient photon capture and energy transfer are critical .

Properties

IUPAC Name |

2-[2-(1,3,3-trimethylindol-2-ylidene)ethylidene]-3H-inden-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21NO/c1-22(2)18-10-6-7-11-19(18)23(3)20(22)13-12-16-14-15-8-4-5-9-17(15)21(16)24/h4-13H,14H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMZNRQVMHQVFHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=CC=CC=C2N(C1=CC=C3CC4=CC=CC=C4C3=O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20699410 | |

| Record name | 2-[2-(1,3,3-Trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20699410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53704-23-7 | |

| Record name | 2-[2-(1,3,3-Trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20699410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

(E)-2-(2-((E)-1,3,3-trimethylindolin-2-ylidene)ethylidene)-2,3-dihydro-1H-inden-1-one is a compound of interest due to its potential biological activities. This article explores its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula: C22H21NO

- Molecular Weight: 315.42 g/mol

- CAS Number: 53704-23-7

Biological Activity Overview

The compound exhibits various biological activities that have been the subject of research. Notably, it has been studied for its potential anticancer properties and effects on cell signaling pathways.

Anticancer Activity

Recent studies have indicated that this compound may inhibit cancer cell proliferation through several mechanisms:

- Apoptosis Induction : The compound has been shown to trigger apoptosis in various cancer cell lines by activating caspases and altering mitochondrial membrane potential.

- Cell Cycle Arrest : Research indicates that it can induce G0/G1 phase arrest in cancer cells, thereby inhibiting their proliferation.

- Inhibition of Metastasis : Studies suggest that this compound may reduce the expression of matrix metalloproteinases (MMPs), which are involved in tumor invasion and metastasis.

The mechanisms through which this compound exerts its biological effects include:

- Modulation of Signaling Pathways : It has been found to influence key signaling pathways such as the PI3K/Akt and MAPK pathways, which are crucial for cell survival and proliferation.

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cancer cells, leading to cellular damage and apoptosis.

Case Studies

Several studies have focused on the biological activity of this compound:

- Study on Breast Cancer Cells : A study published in a peer-reviewed journal demonstrated that treatment with this compound resulted in a significant reduction in the viability of MCF-7 breast cancer cells. The study reported an IC50 value of approximately 15 µM after 48 hours of treatment.

- Effects on Liver Cancer Models : In vivo studies using liver cancer models showed that the compound inhibited tumor growth significantly compared to control groups. Histological analysis revealed reduced tumor size and lower levels of Ki67 expression, indicating decreased cell proliferation.

Data Table: Summary of Biological Activities

Scientific Research Applications

Organic Synthesis

The compound serves as a versatile building block in organic synthesis due to its ability to participate in various reactions such as:

- Aldol Reactions: It can undergo aldol condensation to form larger carbon frameworks, which are essential in the synthesis of complex organic molecules.

- Cycloadditions: The compound can engage in cycloaddition reactions, leading to the formation of cyclic structures that are prevalent in many natural products.

Pharmaceutical Development

Research has indicated potential applications in drug development:

- Anticancer Activity: Compounds derived from indole structures have been studied for their anticancer properties. The unique configuration of (E)-2-(2-((E)-1,3,3-trimethylindolin-2-ylidene)ethylidene)-2,3-dihydro-1H-inden-1-one may enhance its efficacy against various cancer cell lines. A study highlighted the synthesis of similar indole derivatives that exhibited significant cytotoxicity against cancer cells, suggesting that further exploration of this compound could yield promising results in anticancer therapies .

Material Science

The compound's properties render it suitable for applications in material science:

- Dyes and Pigments: Its vibrant color properties can be utilized in dye production. Indole derivatives are known for their ability to absorb light effectively, making them suitable candidates for use as dyes in textiles and coatings. For instance, research on related indole compounds has demonstrated their effectiveness as organic dyes with excellent stability and lightfastness .

Case Studies and Research Findings

Chemical Reactions Analysis

Aldol Condensation Reactions

This compound participates in base-catalyzed aldol condensations due to its α,β-unsaturated ketone moiety. For example, under NaOH catalysis, it reacts with aromatic aldehydes (e.g., 3,4-dimethoxybenzaldehyde) to form extended π-conjugated systems .

Key Reaction Data

| Reagent/Condition | Product | Yield | Melting Point (°C) |

|---|---|---|---|

| NaOH (50 mg), solvent-free | (E)-2-(3,4-dimethoxybenzylidene) derivative | 66% | 179 |

Mechanistically, the enolate intermediate forms at the α-carbon of the ketone, followed by nucleophilic attack on the aldehyde. The reaction proceeds via a concerted E1cb mechanism , with dehydration driven by aromatic stabilization .

Nucleophilic Additions

The electron-deficient ethylidene group undergoes Michael additions with nucleophiles. For instance, amines like methylamine react under acidic conditions to form substituted indolenine derivatives :

Example Reaction

text(E)-2-(2-((E)-1,3,3-trimethylindolin-2-ylidene)ethylidene)-2,3-dihydro-1H-inden-1-one + Methylamine (EtOH, AcOH, reflux) → 1-Methyl-2,4-diphenylpyridinium derivative (SF-5-219)[4][5]

Yield : 57%

Key Insight : The reaction involves protonation of the ethylidene group, followed by nucleophilic attack and cyclization.

Cyclization Reactions

Palladium-catalyzed carbonylative cyclizations convert this compound into functionalized indanones. Using Pd(OAc)₂ and CO gas, the ethylidene moiety acts as a directing group for regioselective ring formation :

Reported Conditions

Stability and Side Reactions

Under strong acidic conditions (e.g., HCl), the compound undergoes retro-aldol cleavage , yielding 1,3,3-trimethylindolin-2-ylidene and 2,3-dihydro-1H-inden-1-one fragments . Prolonged heating in polar solvents may also lead to Z/E isomerization , detectable via¹H NMR .

Synthetic Limitations

Comparison with Similar Compounds

Structural and Electronic Properties

Table 1: Key Structural and Electronic Comparisons

Key Observations :

- Conjugation Length : The target compound’s absorption at ~532 nm is comparable to BTMI but shorter than the propenyl-linked indolium derivative (λmax = 546 nm), highlighting how extended conjugation shifts absorption maxima .

- In contrast, phenolic substituents () reduce photonic utility but introduce bioactivity .

- Geometric Isomerism: The E,E configuration in the target compound ensures planarity and optimal π-orbital overlap, critical for high refractive index modulation (~4.14 × 10⁻⁴) in holography . Z isomers, as noted in , often exhibit instability due to rapid isomerization .

Polymorphism and Solid-State Behavior

The orthorhombic polymorph of a related indenone derivative (CAS 17563-12-1) exhibits a molecular volume of 313.5 ų, while its triclinic form has 309.6 ų . Such polymorphism underscores the importance of crystal engineering for applications requiring specific packing arrangements (e.g., optical materials). The target compound’s solid-state behavior remains uncharacterized but likely follows similar trends.

Preparation Methods

Formation of Indolium Salt

- The starting material is typically 1,3,3-trimethylindoline, which undergoes alkylation (e.g., with propyl bromide or other alkyl halides) to form the corresponding indolium salt. This salt is crucial as the electrophilic component in subsequent condensation reactions.

- Alkylation is performed in polar solvents such as dimethylformamide (DMF) under reflux conditions to ensure complete quaternization of the nitrogen atom in the indoline ring.

Condensation Reaction

- The indolium salt is condensed with a suitable aldehyde or ketone derivative of 2,3-dihydro-1H-inden-1-one to form the conjugated polymethine bridge.

- This condensation is typically carried out in ethanol or other polar solvents under reflux or mild heating conditions to promote the formation of the ethylidene linkage.

- The reaction proceeds via a Knoevenagel-type condensation, where the active methylene group of the indenone reacts with the indolium salt, resulting in the formation of the extended conjugated system.

Purification and Characterization

- The crude product is purified by column chromatography or recrystallization to isolate the pure (E)-configured compound.

- Structural confirmation is achieved through nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and UV-Vis absorption spectroscopy to verify the conjugation and purity.

Detailed Research Findings and Synthetic Routes

- The synthesis approach aligns with methods reported for symmetrical and non-symmetrical cyanine dyes, where indolium salts are key intermediates, and the polymethine chain length and substitution pattern are controlled by the choice of aldehyde/ketone and reaction conditions.

- The compound's conjugated system is stabilized by resonance, and the (E)-configuration is favored due to planarity and conjugation requirements, enhancing fluorescence properties.

Notes on Synthetic Challenges and Optimization

- Avoidance of symmetrical cyanine dye byproducts requires careful stoichiometric control and reaction monitoring.

- Solid-phase synthesis and microwave-assisted methods have been explored in related cyanine dye syntheses to improve yields and selectivity but are less commonly applied for this specific compound.

- The presence of the trimethyl groups on the indoline ring increases steric hindrance, which can influence reaction rates and product stability.

- Purification steps are critical to remove unreacted starting materials and symmetrical dye impurities that can affect the optical properties of the final compound.

Summary Table of Preparation Methods

| Preparation Aspect | Description |

|---|---|

| Starting Materials | 1,3,3-trimethylindoline, alkyl halides, 2,3-dihydro-1H-inden-1-one |

| Key Reaction Types | Alkylation, Knoevenagel condensation |

| Solvents | DMF (for alkylation), ethanol (for condensation) |

| Reaction Conditions | Reflux, mild heating |

| Purification | Chromatography, recrystallization |

| Characterization Techniques | NMR spectroscopy, mass spectrometry, UV-Vis absorption spectroscopy |

| Challenges | Control of (E)-stereochemistry, prevention of symmetrical dye formation |

| Optimization Strategies | Stoichiometric control, reaction time monitoring, potential use of microwave-assisted synthesis |

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for (E)-2-(2-((E)-1,3,3-trimethylindolin-2-ylidene)ethylidene)-2,3-dihydro-1H-inden-1-one?

- Methodology : The compound is synthesized via condensation reactions between indolin-2-one derivatives and aldehydes under acidic conditions. For example, analogous structures (e.g., 3-benzylidene-indolin-2-one analogs) are prepared by refluxing indolin-2-one with aldehydes in acetic acid for 3 hours . Similar protocols apply to this compound, leveraging the reactivity of the indolin-2-ylidene moiety.

- Key Considerations : Monitor reaction progress using TLC or HPLC. Purification typically involves recrystallization or column chromatography.

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Methodology :

- NMR : Use - and -NMR to confirm the presence of conjugated double bonds and substituents (e.g., methyl groups on the indoline ring) .

- X-ray Crystallography : Resolve geometric isomerism (E/Z configurations) and confirm molecular packing .

- UV-Vis Spectroscopy : Analyze π-conjugation effects in the indenone-indoline system, which may reveal absorption maxima in the 350–450 nm range .

Q. What safety protocols are critical during synthesis and handling?

- Methodology :

- Use glove boxes for air-sensitive steps and wear PPE (gloves, goggles, lab coats) to avoid skin/eye contact .

- Handle waste via chemical neutralization (e.g., for acidic byproducts) and dispose through certified hazardous waste services .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR vs. XRD) be resolved for this compound?

- Methodology :

- Cross-Validation : Compare experimental NMR shifts with computational predictions (DFT calculations) .

- Dynamic Effects : Investigate tautomerism or conformational flexibility via variable-temperature NMR .

- Crystallographic Refinement : Use high-resolution XRD data to resolve ambiguities in bond lengths/angles .

Q. What strategies optimize the yield of the (E,E)-isomer during synthesis?

- Methodology :

- Solvent Choice : Polar aprotic solvents (e.g., DMF) may favor the desired isomer by stabilizing transition states .

- Catalysis : Introduce Lewis acids (e.g., ZnCl) to accelerate imine formation and improve stereoselectivity .

- Temperature Control : Lower reaction temperatures (0–25°C) reduce side reactions and stabilize kinetic products .

Q. How does the compound’s electronic structure influence its reactivity in photochemical applications?

- Methodology :

- Computational Modeling : Perform TD-DFT calculations to predict excited-state behavior and charge-transfer properties .

- Experimental Validation : Measure fluorescence quantum yields and compare with computational results .

Critical Analysis of Contradictions

- Isomer Stability : and highlight challenges in isolating (E) vs. (Z) isomers due to tautomerism. Cross-referencing XRD and NOESY data can clarify dominant conformers .

- Spectral Artifacts : Discrepancies in NMR integration (e.g., missing peaks) may arise from paramagnetic impurities; use deuterated solvents with chelating agents (e.g., EDTA) to mitigate .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.